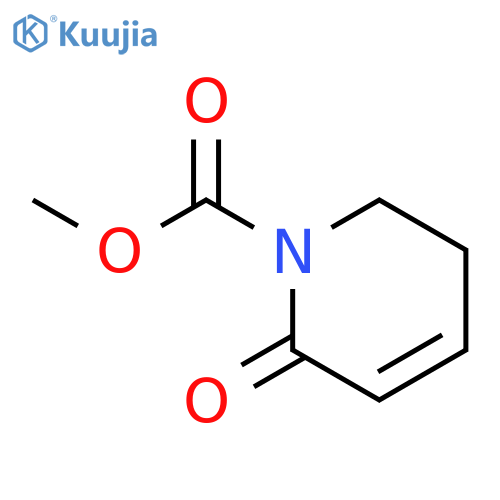

Cas no 190079-66-4 (Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate)

Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate

- 1(2H)-Pyridinecarboxylicacid, 5,6-dihydro-2-oxo-, methyl ester

- methyl 6-oxo-2,3-dihydropyridine-1-carboxylate

- 1(2H)-Pyridinecarboxylicacid,5,6-dihydro-2-oxo-,methylester(9CI)

- Methyl2-oxo-5,6-dihydropyridine-1(2H)-carboxylate

- 190079-66-4

- methyl 6-oxo-3,6-dihydropyridine-1(2H)-carboxylate

-

- インチ: InChI=1S/C7H9NO3/c1-11-7(10)8-5-3-2-4-6(8)9/h2,4H,3,5H2,1H3

- InChIKey: HWJPPEHDPNCACR-UHFFFAOYSA-N

- ほほえんだ: COC(=O)N1CCC=CC1=O

計算された属性

- せいみつぶんしりょう: 155.058243149g/mol

- どういたいしつりょう: 155.058243149g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 46.6Ų

Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029190046-1g |

Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate |

190079-66-4 | 95% | 1g |

$706.86 | 2023-09-02 | |

| Chemenu | CM173394-1g |

methyl 6-oxo-3,6-dihydropyridine-1(2H)-carboxylate |

190079-66-4 | 95% | 1g |

$830 | 2021-08-05 | |

| Chemenu | CM173394-1g |

methyl 6-oxo-3,6-dihydropyridine-1(2H)-carboxylate |

190079-66-4 | 95% | 1g |

$830 | 2022-06-12 |

Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate 関連文献

-

Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214

-

Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

-

8. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143

-

George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylateに関する追加情報

Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate (CAS No. 190079-66-4): A Comprehensive Overview

Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate, identified by its Chemical Abstracts Service (CAS) number 190079-66-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This heterocyclic compound belongs to the pyridine family, a class of molecules widely recognized for their diverse biological activities and pharmacological applications. The unique structural features of Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate make it a valuable intermediate in the synthesis of various pharmacologically active agents, particularly those targeting neurological and cardiovascular disorders.

The compound's molecular structure consists of a pyridine ring substituted with a carboxylate group at the 1-position and an oxo group at the 2-position, with additional dihydropyridine functionality. This configuration imparts specific electronic and steric properties that are conducive to interactions with biological targets. The presence of the carboxylate group enhances the compound's solubility in polar solvents, facilitating its use in both in vitro and in vivo studies.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential therapeutic applications. Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate has emerged as a promising candidate in this regard, particularly due to its ability to modulate key enzymatic pathways involved in various diseases. For instance, studies have demonstrated its potential role in inhibiting enzymes associated with inflammation and oxidative stress, which are critical factors in conditions such as arthritis and neurodegenerative diseases.

One of the most compelling aspects of Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate is its versatility as a building block in drug design. Researchers have leveraged its structural framework to develop derivatives with enhanced pharmacological properties. For example, modifications at the 5 and 6 positions of the dihydropyridine ring have led to compounds with improved binding affinity and selectivity for specific biological targets. These derivatives are being actively investigated for their potential use in treating conditions such as hypertension and angina pectoris.

The synthesis of Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by cyclization and functional group transformations. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research and development purposes.

From a medicinal chemistry perspective, the pharmacokinetic properties of Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate are also of great interest. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles when administered orally or intravenously. This makes it an attractive candidate for further development into a therapeutic agent that can be easily administered to patients.

The safety profile of Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate is another critical consideration in its potential application as a drug candidate. Preliminary toxicology studies have indicated that the compound is well-tolerated at moderate doses, with minimal adverse effects observed. However, further extensive testing is necessary to fully characterize its safety profile before human clinical trials can be initiated.

In conclusion, Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate (CAS No. 190079-66-4) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its role as an intermediate in drug synthesis and its potential therapeutic applications make it a compound of great interest to researchers worldwide. As further studies continue to uncover its pharmacological benefits and safety profile, it is likely that this molecule will play an increasingly important role in the development of new treatments for various diseases.

190079-66-4 (Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate) 関連製品

- 2973-09-3(1-Butyl-1H-pyrrole-2,5-dione)

- 85908-96-9(tert-butyl 2-oxopiperidine-1-carboxylate)

- 1631-25-0(N-Cyclohexylmaleimide)

- 2043-21-2(3-Acryloyl-2-oxazolidinone)

- 73286-70-1(tert-butyl 2,5-dihydropyrrole-1-carboxylate)

- 102331-61-3(1-(1-Methylpropyl)-1H-pyrrole 2,5-dione)

- 115269-99-3(N,N-Bis-Boc-N-allylamine)

- 4887-42-7(N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide)

- 1432-43-5(3-Acetyl-2-oxazolidinone)

- 7423-55-4(3-Maleimidopropionic acid)